molecular formula C15H15NO2 B7467533 N-(2-hydroxyphenyl)-2,5-dimethylbenzamide

N-(2-hydroxyphenyl)-2,5-dimethylbenzamide

Cat. No. B7467533
M. Wt: 241.28 g/mol
InChI Key: WFNSCNGQQLOQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2,5-dimethylbenzamide, also known as salicylanilide, is a chemical compound that has been widely used in scientific research due to its various biological activities. Salicylanilide is a white crystalline powder that is soluble in organic solvents and is commonly synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms and cancer cells. It has been shown to inhibit the activity of fatty acid synthase, which is essential for the growth of cancer cells. Salicylanilide has also been found to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
Salicylanilide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, which is believed to be due to its inhibition of cyclooxygenase enzymes. Salicylanilide has also been found to have antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

Salicylanilide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Salicylanilide also has a wide range of biological activities, making it useful for studying various disease processes. However, N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede for cancer treatment. Another area of interest is the development of new synthetic methods for N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede that improve its yield and purity. Additionally, research is needed to determine the safety and efficacy of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede in vivo.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede involves the reaction of salicylic acid with aniline in the presence of phosphorus oxychloride. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to form N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. This synthetic method has been used for many years and has been modified to improve the yield and purity of the final product.

Scientific Research Applications

Salicylanilide has been extensively studied for its biological activities, including its antimicrobial, antifungal, antiparasitic, and anticancer properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Salicylanilide has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-11(2)12(9-10)15(18)16-13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNSCNGQQLOQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-2,5-dimethylbenzamide

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